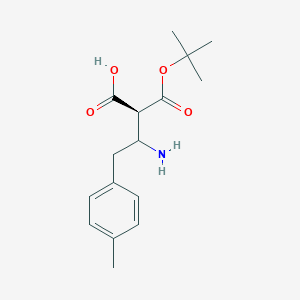
1,4-Dibenzylpiperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzylpiperazine-2,6-dione is a compound belonging to the class of piperazine derivatives It is characterized by the presence of two benzyl groups attached to a piperazine ring, which is further substituted with two keto groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzylpiperazine-2,6-dione can be synthesized through the condensation of iminodiacetic acid with benzylamine under microwave irradiation. This method involves the use of iminodiacetic acid and benzylamine as starting materials, which are subjected to microwave irradiation to yield the desired product in high yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various diketopiperazine derivatives, hydroxyl-substituted piperazines, and other functionalized piperazine compounds.
Scientific Research Applications
1,4-Dibenzylpiperazine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dibenzylpiperazine-2,6-dione involves its interaction with cellular components. Studies suggest that it may function by uncoupling mitochondrial oxidative phosphorylation, leading to selective cytotoxicity against cancer cells adapted to nutrient starvation . This mechanism targets the metabolic pathways of cancer cells, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diphenylpiperazine-2,5-dione
- 1,4-Diarylpiperazine-2,5-dione
- 3,6-Dibenzylpiperazine-2,5-dione
Uniqueness
1,4-Dibenzylpiperazine-2,6-dione is unique due to its specific substitution pattern and the presence of two benzyl groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to selectively target cancer cells under nutrient-starved conditions further highlights its potential as a valuable compound in medicinal chemistry .
Properties
CAS No. |
13480-18-7 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,4-dibenzylpiperazine-2,6-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-13-19(11-15-7-3-1-4-8-15)14-18(22)20(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
WLGDZXFVMGPJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)


![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)








